Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide
Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of thiophene-3-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.
Core Properties of Thiophene-3-sulfonyl Chloride
Thiophene-3-sulfonyl chloride is a reactive compound utilized in the synthesis of various sulfur-containing molecules, most notably sulfonamides. Its physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClO₂S₂ | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Melting Point | 44 °C | [1] |
| Boiling Point | 101-103 °C | [1] |
| Density | 1.58 g/cm³ | [1] |
| Flash Point | 114 °C | [1] |
| Refractive Index | 1.581 | [1] |
| Storage Conditions | Store under Nitrogen | [1] |
Safety and Handling
Thiophene-3-sulfonyl chloride is classified as a corrosive substance. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, water, strong oxidizing agents, and amines.[1]
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of thiophene-3-sulfonyl chloride are provided below. These protocols are based on established procedures for thiophenesulfonyl chlorides and related compounds.
Synthesis of Thiophene-3-sulfonyl Chloride via Chlorosulfonation
This protocol describes a general method for the synthesis of thiophenesulfonyl chlorides using a Vilsmeier-type reagent formed from N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled
-
Ice
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Complex Formation: In a flask cooled with an ice bath, slowly add freshly distilled SO₂Cl₂ (0.13 mol) dropwise to ice-cooled DMF (0.13 mol), ensuring the temperature is maintained below 25 °C. Allow the resulting hygroscopic solid complex to stand at the same temperature for an additional 30 minutes.
-
Reaction with Thiophene: Add thiophene (0.1 mol) to the prepared complex. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking.
-
Work-up: Cool the viscous brown mixture and pour it into ice water. Extract the aqueous mixture with CHCl₃.
-
Purification: Wash the organic extract successively with water, 5% NaHCO₃ solution, and water. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield thiophene-2-sulfonyl chloride. A similar procedure can be adapted for the 3-isomer, though yields and reaction conditions may vary.
Synthesis of a Thiophene-3-sulfonamide Derivative
This protocol outlines the reaction of thiophene-3-sulfonyl chloride with an amine to form a sulfonamide, a common scaffold in medicinal chemistry.
Materials:
-
Thiophene-3-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in CH₂Cl₂ in a flask cooled in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Applications in Drug Development
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Thiophene derivatives have shown promise as antifungal agents.[3][4] The sulfonamide functional group, readily synthesized from thiophene-3-sulfonyl chloride, is a well-established pharmacophore present in numerous approved drugs.[5][6]
Antifungal Activity of Thiophene Derivatives
Recent studies have highlighted the potential of thiophene derivatives as antifungal agents, particularly against fluconazole-resistant strains of Candida species. One study demonstrated that a thiophene derivative exhibited a synergistic effect with fluconazole and induced apoptosis-like cell death in yeast.[3] This suggests that compounds derived from thiophene-3-sulfonyl chloride could be explored for the development of new antifungal therapies.
Visualizations
The following diagrams illustrate key conceptual workflows and pathways related to thiophene-3-sulfonyl chloride.
References
- 1. echemi.com [echemi.com]
- 2. Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
